

Interpreting conflicting results with O-1918

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Compound of Interest

Compound Name: O1918

Cat. No.: B109532

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Technical Support Center: O-1918

Welcome to the technical support center for O-1918. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for O-1918?

O-1918 is a synthetic, atypical cannabinoid ligand with a complex pharmacological profile. It is primarily recognized for its interaction with the orphan G protein-coupled receptors GPR18 and GPR55. However, its precise action at these receptors is a subject of conflicting reports in the scientific literature. It has been described as both an antagonist and a biased agonist, particularly at GPR18.^{[1][2][3][4][5][6][7]} Additionally, O-1918 does not appear to bind to the classical cannabinoid receptors CB1 and CB2.^{[4][8]}

Q2: Why are there conflicting reports on whether O-1918 is an agonist or an antagonist?

The conflicting reports on O-1918's activity as an agonist versus an antagonist, particularly at GPR18, likely stem from the phenomenon of biased agonism.^{[1][2][5]} Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while having no effect or even inhibiting others. In the case of O-1918, it has been shown to act as an agonist in assays measuring ERK1/2 phosphorylation and calcium mobilization, while showing no activity in β -arrestin recruitment assays.^[5] Therefore, the

observed effect (agonist or antagonist) can depend on the specific signaling pathway being investigated in a given experimental setup.

Q3: We observed an unexpected pro-inflammatory response with O-1918 treatment in our animal model. Is this a known effect?

Yes, this is a documented effect in some preclinical models. In a study using a diet-induced obesity (DIO) rat model, chronic administration of O-1918 led to an upregulation of several circulating pro-inflammatory cytokines, including IL-1 α , IL-2, IL-17 α , IL-18, and RANTES.^{[1][9][10]} This pro-inflammatory profile is an important consideration for in vivo studies and may confound results in models of inflammatory diseases.

Q4: Our in vitro and in vivo results with O-1918 are not aligning. Why might this be the case?

Discrepancies between in vitro and in vivo results are not uncommon in pharmacology and have been specifically observed with O-1918. For example, while O-1918 treatment in C2C12 myotubes (an in vitro muscle cell line) resulted in the upregulation of genes associated with oxidative capacity and fatty acid metabolism, it did not produce significant changes in body weight or fat composition in a diet-induced obesity rat model (in vivo).^{[1][2][9][11][12]} Several factors can contribute to such differences, including:

- **Metabolism:** O-1918 may be metabolized in vivo to compounds with different activities.
- **Bioavailability and Tissue Distribution:** The concentration of O-1918 reaching the target tissue in an animal may differ significantly from the concentrations used in cell culture.
- **Complex Biological Systems:** In vivo systems involve complex interactions between different cell types, tissues, and organ systems that cannot be fully replicated in vitro.
- **Off-Target Effects:** O-1918 has known off-target effects, such as inhibition of BKCa channels and inverse agonism at GPR52, which could contribute to the overall physiological response in an animal.^{[3][13]}

Troubleshooting Guides

Issue 1: Conflicting Agonist/Antagonist Activity at GPR18

Symptoms:

- Inconsistent functional responses in different assay systems (e.g., agonism in a calcium flux assay but antagonism in a migration assay).
- Difficulty in classifying O-1918 as a simple agonist or antagonist.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Biased Agonism | Profile the activity of O-1918 across multiple signaling pathways downstream of GPR18 (e.g., cAMP, ERK phosphorylation, calcium mobilization, β -arrestin recruitment). This will provide a more complete picture of its signaling bias. |
| Cellular Context | The expression levels of the receptor and associated signaling proteins can vary between cell lines. Confirm GPR18 expression in your experimental system and consider using multiple cell lines for validation. |
| Ligand Concentration | The observed effect may be concentration-dependent. Perform detailed dose-response curves to identify the full range of O-1918 activity. |

Issue 2: Unexpected Pro-inflammatory Effects in vivo

Symptoms:

- Increased levels of pro-inflammatory markers (cytokines, chemokines) following O-1918 administration.
- Exacerbation of inflammation in disease models where an anti-inflammatory effect was expected.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GPR55 Antagonism | O-1918 is a putative antagonist of GPR55. Since GPR55 knockout mice show increased adiposity and insulin resistance, which are associated with chronic low-grade inflammation, antagonism of this receptor by O-1918 could contribute to the observed pro-inflammatory cytokine increase. [1] |
| Off-Target Effects | The pro-inflammatory response could be mediated by an off-target interaction. Consider using a structurally unrelated GPR18/GPR55 ligand as a comparator. |
| Animal Model Specifics | The inflammatory response may be specific to the animal model or disease state. Carefully review the literature for studies using O-1918 in similar models. |

Data Presentation

Table 1: Summary of O-1918's Effects in a Diet-Induced Obese (DIO) Rat Model

| Parameter | Effect of O-1918 Treatment | Reference |
|-----------------------------------------------------------------------------------------------|----------------------------|--------------------------------------------------------------|
| Body Weight | No significant change | [1] [9] |
| Body Fat Composition | No significant change | [1] [9] |
| Albuminuria | Improved (reduced) | [1] [9] |
| Circulating Pro-inflammatory Cytokines (IL-1 α , IL-2, IL-17 α , IL-18, RANTES) | Upregulated | [1] [9] [10] |
| Plasma Aspartate Aminotransferase (AST) | Upregulated | [1] |

Table 2: In Vitro Effects of O-1918 on C2C12 Myotubes

| Gene/Marker | Effect of O-1918 Treatment | Reference |
|--------------------|----------------------------|---------------------------------------------------------------|
| PGC1 α mRNA | Upregulated | [2] [11] [12] |
| NFATc1 mRNA | Upregulated | [2] [11] [12] |
| PDK4 mRNA | Upregulated | [2] [11] [12] |

Experimental Protocols

Protocol 1: In Vivo Administration of O-1918 in a Diet-Induced Obesity (DIO) Rat Model

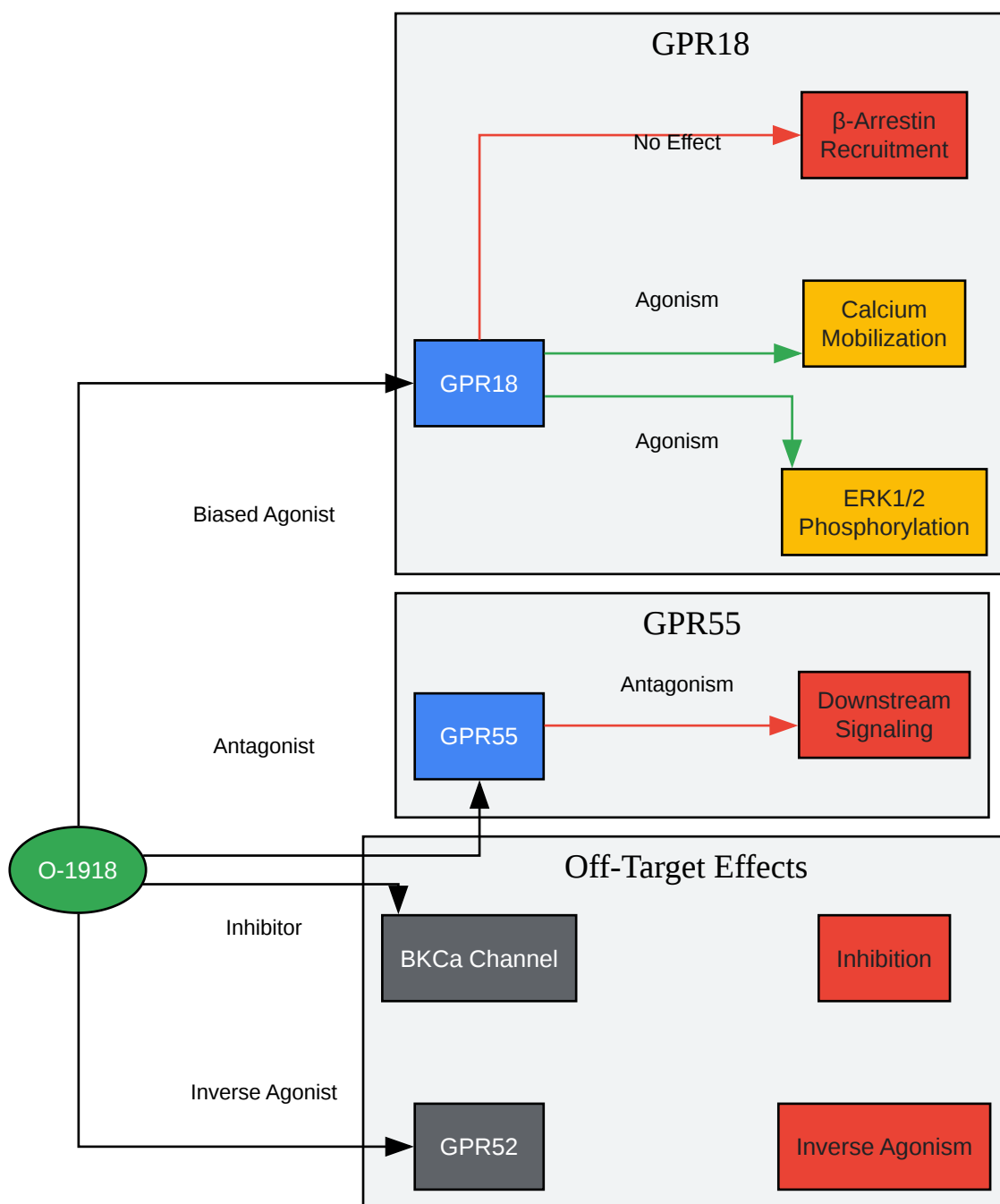
- Animal Model: Male Sprague-Dawley rats.
- Diet: High-fat diet (e.g., 40% digestible energy from lipids) for 9-10 weeks to induce obesity.
- O-1918 Preparation: Dissolve O-1918 in a vehicle solution of 0.9% isotonic saline containing 0.75% Tween 80.
- Dosing and Administration: Administer a daily intraperitoneal (i.p.) injection of 1 mg/kg O-1918 for a period of 6 weeks.
- Control Group: Administer the vehicle solution daily via i.p. injection.
- Outcome Measures: Monitor body weight, food consumption, and body composition. At the end of the treatment period, collect blood for analysis of plasma hormones, cytokines, and markers of organ function. Tissues can be collected for further analysis.[\[1\]](#)[\[9\]](#)

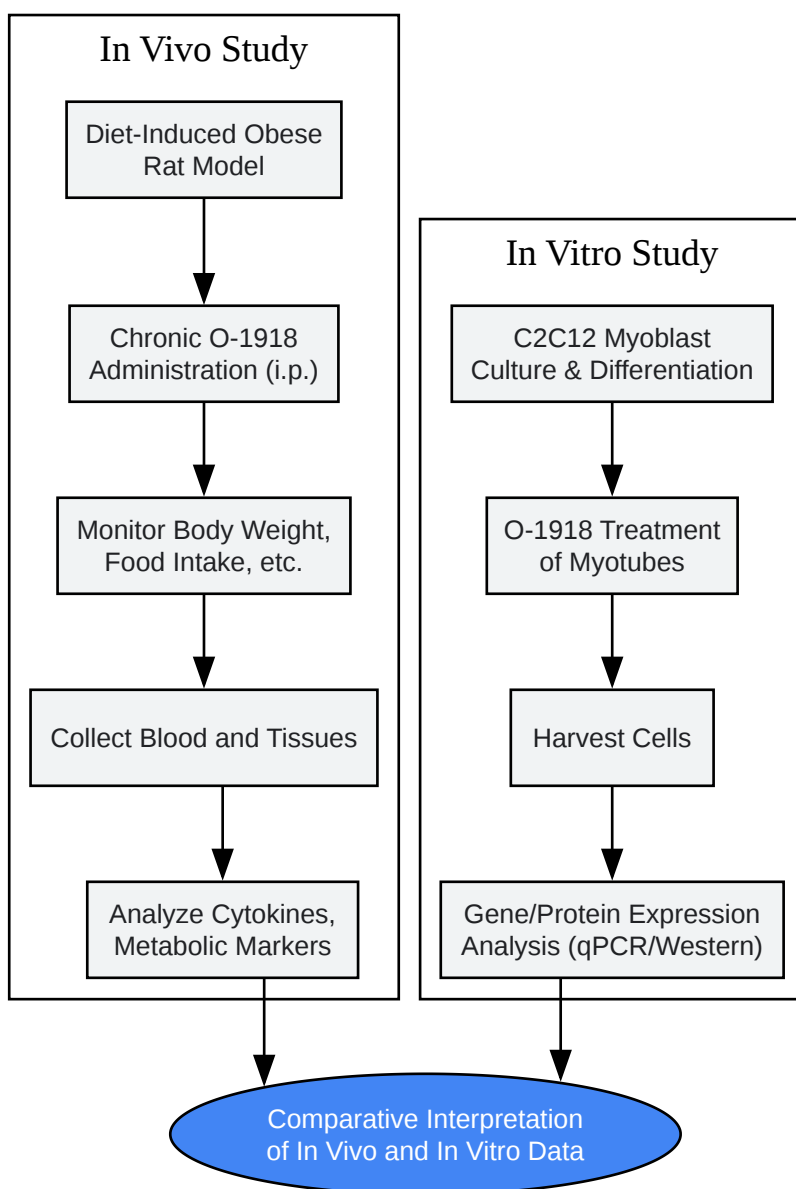
Protocol 2: In Vitro Treatment of C2C12 Myotubes

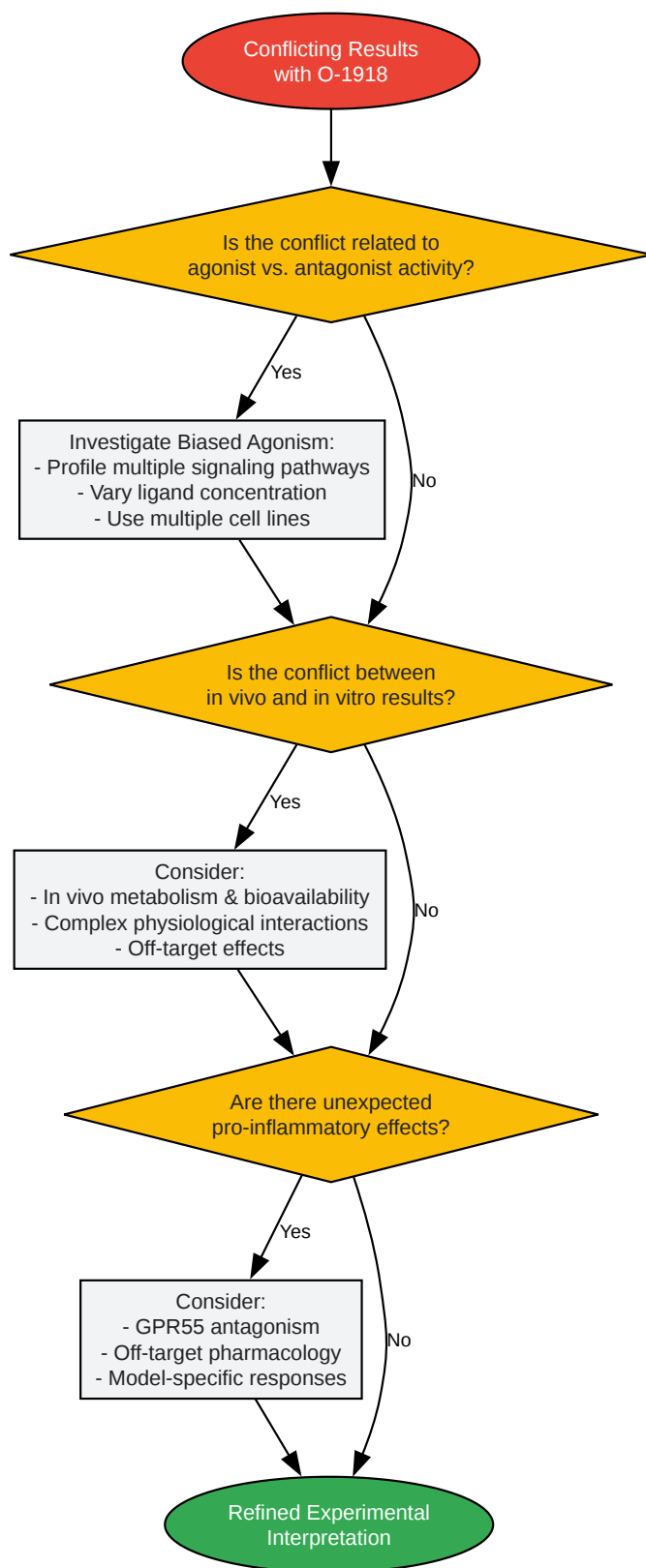
- Cell Culture: Culture C2C12 myoblasts in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum).
- Differentiation: Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for several days.

- O-1918 Treatment: Treat the differentiated myotubes with O-1918 at various concentrations for a specified period (e.g., 24 hours).
- Analysis: Harvest the cells for analysis of gene expression (e.g., by qPCR) or protein levels (e.g., by Western blot) for markers of interest.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Mandatory Visualizations







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